N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-25-18(11-26-14-6-4-5-7-17(14)32-21(26)28)23-24-20(25)31-12-19(27)22-13-8-9-15(29-2)16(10-13)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSTPXRQMDHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 471.55 g/mol. It features a triazole ring and a thiazole moiety, which are known to contribute to various biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anti-inflammatory effects. In particular, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that the compound may possess similar anti-inflammatory properties .
2. Anticancer Activity
The anticancer potential of this compound is highlighted by its ability to inhibit the proliferation of various cancer cell lines. For instance, studies on related benzothiazole derivatives have demonstrated significant cytotoxic effects against A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific concentrations .
The biological activity of this compound likely involves interaction with key enzymes and proteins associated with cancer cell proliferation and inflammation. Specifically, the compound may target:
- Telomerase : An enzyme critical for the maintenance of telomeres in cancer cells.
- Histone Deacetylases (HDAC) : Enzymes involved in the regulation of gene expression linked to cancer progression.
These targets are consistent with findings from studies on similar compounds that exhibit anticancer properties through enzyme inhibition .
Research Findings Summary
Case Studies
Several case studies have evaluated the efficacy of related compounds in vivo:
- Study on Thiazole Derivatives : This study demonstrated that thiazole compounds significantly reduced inflammation in animal models while showing low ulcerogenic effects compared to standard anti-inflammatory drugs .
- Benzothiazole Compounds : Compounds structurally similar to N-(3,4-dimethoxyphenyl)-2... were tested for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and promoting apoptosis .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For example, derivatives containing thiazole and triazole moieties have been shown to reduce inflammation in animal models. A study demonstrated that a related compound significantly decreased paw edema in rats when administered at a dosage of 50 mg/kg orally.
Analgesic Effects
The analgesic properties of this compound have been evaluated in various studies. It has been reported to alleviate pain effectively in animal models through mechanisms that may involve the inhibition of pro-inflammatory cytokines and mediators .
Antimicrobial Properties
The antimicrobial efficacy of N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been assessed against a range of bacterial strains. In vitro studies have shown that derivatives with benzothiazole and triazole groups possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives are summarized below:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 50 |
| Compound 2 | Escherichia coli | 62.5 |
| Compound 3 | Salmonella typhi | 12.5 |
Anticancer Potential
Emerging research suggests that this compound may exhibit anticancer properties as well. Studies on similar thiazole derivatives have indicated their capacity to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Thiazole Derivatives
A systematic study on thiazole-linked compounds demonstrated that structural modifications significantly influence their biological activities. Compounds with electron-withdrawing groups showed enhanced antimicrobial activity compared to their electron-donating counterparts.
Case Study 2: Antibacterial Evaluation
In a comparative analysis of several thiazole derivatives against standard antibiotics like Ciprofloxacin and Rifampicin, certain derivatives exhibited superior antibacterial activity with lower MIC values against resistant strains of bacteria . This highlights the potential of this compound as a candidate for further development in antibiotic therapies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) and thiazole ring enable nucleophilic substitutions under controlled conditions:
Mechanistic studies indicate that the sulfonamide’s electron-withdrawing nature activates the thiazole ring toward electrophilic attacks .
Cycloaddition and Ring-Opening Reactions
The imine (–C=N–) bridge facilitates [3+2] cycloadditions:
Coordination Chemistry
The sulfonamide and thiazole nitrogen atoms act as ligands for metal complexes:
Crystallographic data confirm bidentate coordination via sulfonamide O and thiazole N atoms .
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent behavior:
Comparison with Similar Compounds
Structural Features
Key Differences :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
